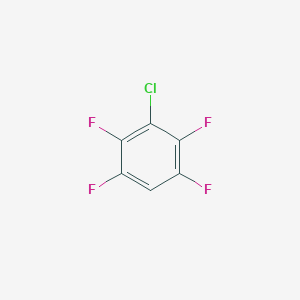
1-Chloro-2,3,5,6-tetrafluorobenzene
Vue d'ensemble
Description
1-Chloro-2,3,5,6-tetrafluorobenzene (1-Cl-Tetrafluorobenzene) is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless, volatile liquid with a characteristic odor and a boiling point of 49.4 °C. 1-Cl-Tetrafluorobenzene is a highly reactive compound and is used as a reagent in a wide range of synthetic organic chemistry applications. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
1-Chloro-2,3,5,6-tetrafluorobenzene is a significant building block in the synthesis of polyfluorinated organic compounds. Its derivatives, such as 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), have been extensively researched for their roles in chemical transformations, highlighting a gap in reliable methodologies for such processes (Sapegin & Krasavin, 2018).
Supramolecular Chemistry
The compound has been studied in the context of supramolecular chemistry, particularly in the formation of frameworks based on various intermolecular interactions. For instance, interactions involving 1,2-bis(chloromercurio)tetrafluorobenzene with benzene have been analyzed, demonstrating complex structural formations in solid-state (Gardinier & Gabbaï, 2000).
Crystallography and Hydrogen Bonding
In crystallography, derivatives of 1-Chloro-2,3,5,6-tetrafluorobenzene have been used to study the role of weak intermolecular interactions in crystal packing. Research on compounds like 1,2,3,5-tetrafluorobenzene has shown significant insights into hydrogen bonding and structural properties of non-polar compounds (Thakur et al., 2010).
Electron-Donor–Acceptor Complexes
The compound has been involved in studies regarding electron-donor–acceptor complexes. For instance, research on the stability of complexes formed with 1,4-dicyano-2,3,5,6-tetrafluorobenzene has provided valuable insights into molecular interactions and stability constants (Brown, Foster, & Fyfe, 1967).
Organomercury Chemistry
In organomercury chemistry, the compound has been used for the preparation of various organomercuric derivatives, contributing to the understanding of coordination chemistry and molecular interactions (Albrecht & Deacon, 1972).
Fluorine Chemistry and Photoluminescence
The compound has applications in fluorine chemistry, such as the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene), showing potential in photoluminescent materials for LEDs (Gan et al., 2001).
Ligand Design in Metal-Organic Frameworks
1-Chloro-2,3,5,6-tetrafluorobenzene derivatives have been used in the design of ligands for metal-organic frameworks (MOFs), offering insights into the construction of new coordination polymers with varying supramolecular architectures (Orthaber et al., 2010).
Propriétés
IUPAC Name |
3-chloro-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHPPIOYFTGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171429 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3,5,6-tetrafluorobenzene | |
CAS RN |
1835-61-6 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1,2,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



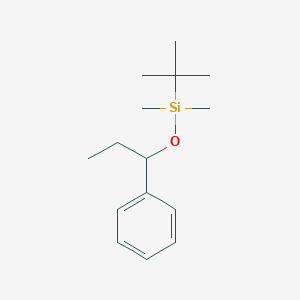
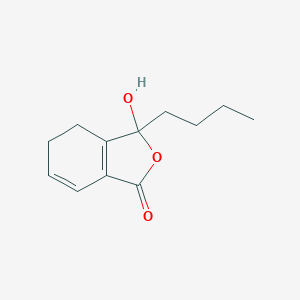
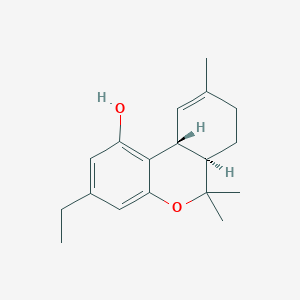
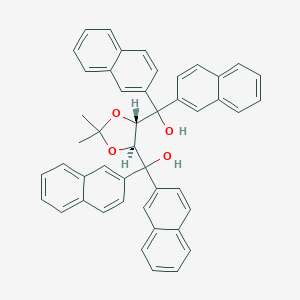
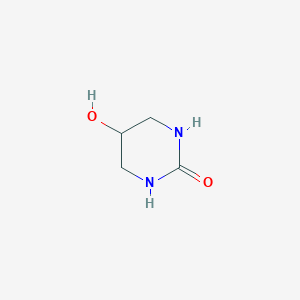

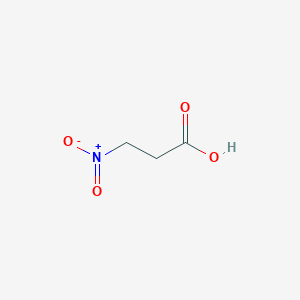
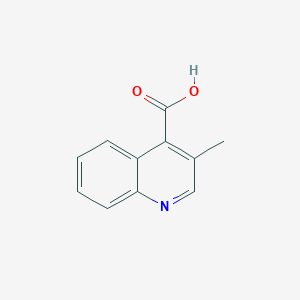
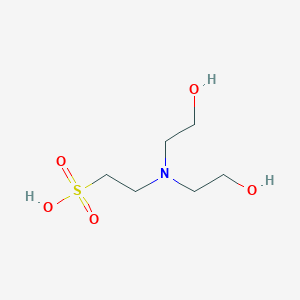
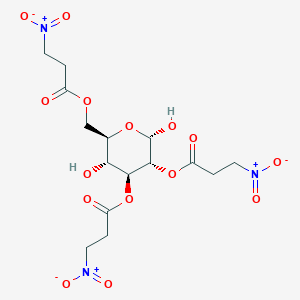
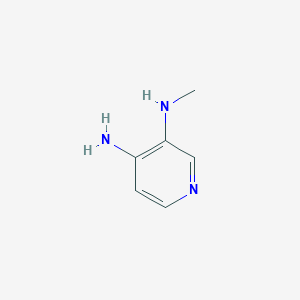
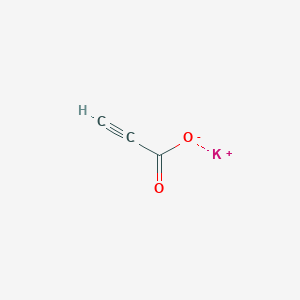
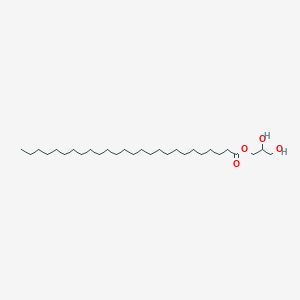
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)